molecular formula C21H31N3O3 B7916434 [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7916434
M. Wt: 373.5 g/mol
InChI Key: PUWWVXBVAGEQJB-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stereospecific carbamic acid ester featuring a piperidine core modified with (S)-2-amino-3-methyl-butyryl and cyclopropyl-carbamic acid benzyl ester groups. Its (S,S) stereochemistry and structural design enhance metabolic stability and target binding efficiency, making it a candidate for therapeutic applications such as protease inhibition or receptor modulation .

Properties

IUPAC Name

benzyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(13-23)24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWWVXBVAGEQJB-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@@H](C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(S)-1-((S)-2-amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester , identified by CAS number 1181267-36-6 , is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticonvulsant , antibacterial , and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C21H31N3O3
  • Molecular Weight : 373.49 g/mol
  • Structure : The compound features a piperidine ring substituted with an amino acid moiety and a cyclopropyl group, which may influence its biological interactions.

Anticonvulsant Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. For instance, derivatives of N-benzyl 2-amino acetamides have shown efficacy in maximal electroshock seizure models, with effective doses (ED50) lower than those of established anticonvulsants like phenobarbital .

Compound TypeED50 (mg/kg)Comparison DrugComparison ED50 (mg/kg)
N-benzyl 2-amino acetamides13-21Phenobarbital22

Antibacterial Activity

The compound's structural attributes suggest potential antibacterial properties. Research on similar N-benzyl derivatives has demonstrated strong activity against resistant strains such as MRSA and Staphylococcus epidermidis. In vitro studies revealed that these derivatives could inhibit bacterial growth effectively, suggesting that our compound may exhibit similar properties due to the presence of the benzyl and carbamate functionalities .

Anticancer Activity

Compounds with structural similarities to this compound have been evaluated for their anticancer potential. A series of N-benzyl amides derived from salinomycin were shown to possess significant antiproliferative effects against various cancer cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest, which could be relevant for our compound's biological profile.

Case Studies

  • Anticonvulsant Efficacy :
    A study involving the testing of N-benzyl 2-amino acetamides demonstrated that modifications at the benzyl position significantly influenced anticonvulsant activity. The most potent derivatives achieved an ED50 as low as 8.9 mg/kg, indicating a promising avenue for further exploration in anticonvulsant therapy .
  • Antibacterial Screening :
    In a comparative study of salinomycin derivatives, certain N-benzyl amides exhibited potent activity against drug-resistant bacteria. This suggests that modifications to the benzyl moiety can enhance antibacterial efficacy, which could be applicable to our compound given its structural similarities .
  • Anticancer Research :
    Novel coumarin derivatives linked to benzyl pyridinium were synthesized and tested as acetylcholinesterase inhibitors, revealing IC50 values in the nanomolar range. Such findings highlight the potential for our compound to act on similar pathways, warranting further investigation into its anticancer properties .

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

The compound’s analogs differ in substituents, stereochemistry, and functional groups, leading to distinct physicochemical and pharmacological profiles. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Substituent on Piperidine Carbamic Acid Ester Amino Acyl Group Stereochemistry Key Properties
Target Compound Cyclopropyl Benzyl ester (S)-2-Amino-3-methyl-butyryl (S,S) High metabolic stability; optimal lipophilicity
Benzyl-isopropyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(pyrrolo-triazolo-pyrazinyl)-cyclopentyl ester () Cyclopentyl with pyrrolo-triazolo-pyrazine Benzyl-isopropyl None (1S,3R,4S) Bulky heterocycle reduces solubility; designed for kinase inhibition
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester () Isopropyl Benzyl ester (S)-2-Amino-3-methyl-butyryl (S,S) Increased lipophilicity but lower enzymatic stability
(R)-Enantiomer (CAS 1181267-36-6) () Cyclopropyl Benzyl ester (S)-2-Amino-3-methyl-butyryl (R,S) Reduced target affinity due to stereochemical mismatch
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 1354019-67-2) () Cyclopropyl Benzyl ester 2-Amino-acetyl (S) Lower potency due to smaller acyl group; discontinued

Key Findings

Cyclopropyl vs. Isopropyl Carbamic Esters

  • The target compound’s cyclopropyl group balances steric hindrance and hydrophobicity, enhancing metabolic stability compared to the isopropyl analog in .
  • The isopropyl variant shows higher lipophilicity but increased susceptibility to enzymatic cleavage .

Stereochemical Influence

  • The (S,S) configuration in the target compound improves target binding affinity compared to its (R,S)-enantiomer (CAS 1181267-36-6), which exhibits reduced activity due to stereochemical incompatibility .

Amino Acyl Group Modifications The (S)-2-amino-3-methyl-butyryl group in the target compound provides superior membrane permeability and protease resistance compared to the 2-amino-acetyl group in ’s compound, which was discontinued due to low potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.